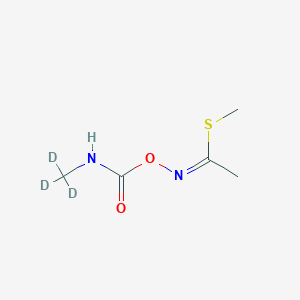
Methomyl-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methomyl-d3 is a deuterium-labeled analog of methomyl, a widely used carbamate insecticide and molluscicide. The deuterium labeling makes it particularly useful as an internal standard in mass spectrometry for the quantification of methomyl. Methomyl itself is known for its effectiveness in controlling a variety of insect pests in agricultural settings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methomyl-d3 involves the incorporation of deuterium atoms into the methomyl molecule This can be achieved through several synthetic routes, typically starting with deuterated reagents
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of deuterated starting materials is crucial, and the reactions are typically carried out under controlled temperatures and pressures to optimize the incorporation of deuterium.
Chemical Reactions Analysis
Types of Reactions: Methomyl-d3, like its non-deuterated counterpart, undergoes several types of chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed in the presence of water, leading to the formation of methomyl oxime and other degradation products.
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Substitution: this compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous solutions, often under acidic or basic conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Various nucleophiles such as amines or alcohols can be used under mild conditions.
Major Products:
Hydrolysis: Methomyl oxime and other related compounds.
Oxidation: Methomyl sulfoxide and methomyl sulfone.
Substitution: Depending on the nucleophile, products can include substituted carbamates.
Scientific Research Applications
Methomyl-d3 is extensively used in scientific research, particularly in:
Analytical Chemistry: As an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the accurate quantification of methomyl.
Environmental Studies: To study the degradation and environmental fate of methomyl in various ecosystems.
Toxicology: To investigate the toxicological effects and metabolic pathways of methomyl in biological systems.
Agricultural Research: To develop and improve pest control strategies by understanding the behavior and efficacy of methomyl.
Mechanism of Action
Methomyl-d3, like methomyl, exerts its effects by inhibiting acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, causing continuous nerve impulse transmission, which ultimately results in the paralysis and death of the insect.
Molecular Targets and Pathways:
Acetylcholinesterase: The primary target enzyme.
Nervous System Pathways: Disruption of normal nerve function due to acetylcholine accumulation.
Comparison with Similar Compounds
Methomyl-d3 can be compared with other deuterium-labeled carbamate insecticides, such as:
Carbaryl-d3: Another deuterium-labeled carbamate used as an internal standard.
Aldicarb-d3: Similar in its use for quantification in analytical studies.
Uniqueness: this compound is unique due to its specific application in quantifying methomyl, providing high accuracy and precision in analytical measurements. Its deuterium labeling ensures minimal interference in mass spectrometric analysis, making it a valuable tool in both research and industrial applications.
By understanding the detailed aspects of this compound, researchers can better utilize this compound in various scientific and industrial fields, enhancing the accuracy and reliability of their studies.
Properties
Molecular Formula |
C5H10N2O2S |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
methyl (1Z)-N-(trideuteriomethylcarbamoyloxy)ethanimidothioate |
InChI |
InChI=1S/C5H10N2O2S/c1-4(10-3)7-9-5(8)6-2/h1-3H3,(H,6,8)/b7-4-/i2D3 |
InChI Key |
UHXUZOCRWCRNSJ-ZUBAIJMYSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)O/N=C(/C)\SC |
Canonical SMILES |
CC(=NOC(=O)NC)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(7S,10R)-11,17-dioxa-2,4,5,13,23-pentazapentacyclo[17.3.1.13,6.17,10.114,16]hexacosa-1(22),3,6(26),19(23),20-pentaen-12-one](/img/structure/B10856290.png)
![6-[6-[2-(2-hydroxyethoxy)ethoxy]-5-(oxan-4-ylamino)imidazo[4,5-b]pyridin-3-yl]pyridine-3-carbonitrile](/img/structure/B10856293.png)
![(E)-4-(dimethylamino)-N-[4-[(3S,4S)-3-methyl-4-[[4-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)pyrimidin-2-yl]amino]pyrrolidine-1-carbonyl]phenyl]but-2-enamide](/img/structure/B10856294.png)
![2-[2-(1-decyl-1H-1,2,3-triazol-4-yl)ethyl]-1,3-dihydroxypropan-2-aminium](/img/structure/B10856300.png)
![(5-chlorospiro[1,2-dihydroindole-3,4'-piperidine]-1'-yl)-[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]methanone](/img/structure/B10856305.png)
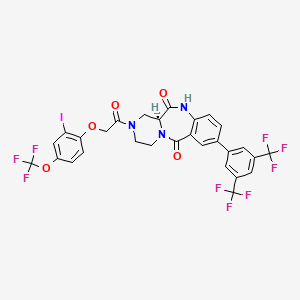
![[5-chloro-2-[(6-fluoro-1,3-benzodioxol-5-yl)amino]-1,3-thiazol-4-yl]-(2,3-dimethylpiperidin-1-yl)methanone](/img/structure/B10856316.png)
![4-{[(1R,2S)-2-[(3R)-3-aminopiperidin-1-yl]-2,3-dihydro-1H-inden-1-yl]oxy}benzonitrile](/img/structure/B10856328.png)
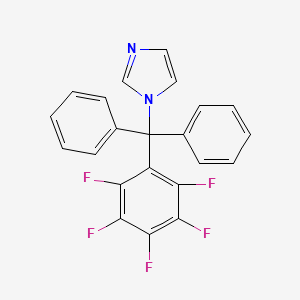
![2-Amino-2-(2-{4-[3-(piperidin-1-yl)propoxy]phenyl}ethyl)propane-1,3-diol](/img/structure/B10856348.png)
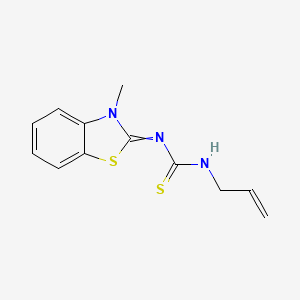
![4-(1H-imidazol-5-yl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B10856362.png)
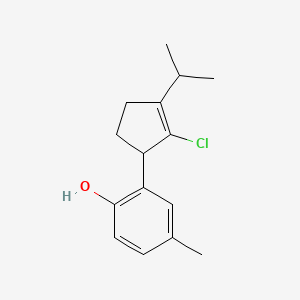
![7a-[2-[4-(3-Piperidin-1-ylpropoxy)phenyl]ethyl]-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazole](/img/structure/B10856383.png)
